ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a thiazine derivative featuring a methylamino-substituted 4-oxo-5,6-dihydrothiazine ring conjugated to a benzoate ester via a carbamoyl linkage. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of ~395.47 g/mol.
Properties
IUPAC Name |
ethyl 4-[(2-methylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-14(21)9-4-6-10(7-5-9)17-13(20)11-8-12(19)18-15(16-2)23-11/h4-7,11H,3,8H2,1-2H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFZRPYTNJKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multiple steps:
Step 1: Preparation of 2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine through the reaction of 2-aminothiazine with methyl isocyanate.
Step 2: Formation of the intermediate benzoate ester via esterification.
Step 3: Coupling of the intermediate with the prepared thiazine derivative under specific conditions involving catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, these reactions are typically optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be used to streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under the influence of strong oxidizing agents like potassium permanganate, yielding corresponding oxidized products.
Reduction: Reduction with agents such as lithium aluminum hydride may lead to the reduction of specific functional groups within the compound.
Substitution: Various substitution reactions, especially nucleophilic substitutions, can occur at different sites of the compound due to its multiple functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines under suitable conditions, often involving the use of a catalyst or a base.
Major Products Formed: The reaction products depend on the specific reagent and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might lead to alcohol derivatives.
Scientific Research Applications
Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: May serve as an intermediate in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the thiazine ring, aromatic moieties, and ester groups, leading to distinct biological and physicochemical profiles. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects: Methylamino (Target Compound): Enhances hydrogen-bonding capacity compared to bulkier aromatic groups (e.g., 4-toluidino). This may improve solubility but reduce membrane permeability . Chlorophenyl (Ethyl 4-[[3-[(4-chlorophenyl)methyl]...]]): Introduces electronegativity, possibly enhancing interaction with electron-rich enzyme pockets .
- Ester Modifications :
- Core Heterocycle :
Research Findings
Metabolic Stability and Pathways
- Thiazine derivatives undergo oxidative metabolism (e.g., hydroxylation) and ring-opening reactions. The target compound’s methylamino group may reduce susceptibility to cytochrome P450-mediated oxidation compared to xylazine’s dimethylphenyl group, as seen in equine and rat models .
- Ester hydrolysis (common in benzoate-containing compounds) is a likely metabolic pathway, producing carboxylic acid derivatives with altered bioavailability .
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